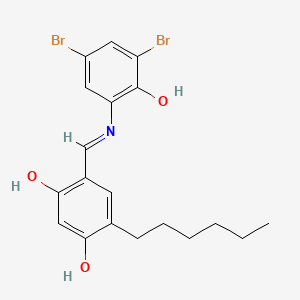

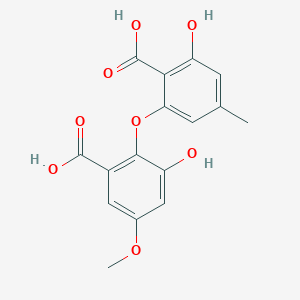

barceloneic acid B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barceloneic acid B is a cytotoxic compound isolated from the fungus Penicillium albocoremium . It is known for its unique chemical structure and significant biological activities. The compound has a molecular formula of C16H14O8 and a molar mass of 334.28 g/mol . Its IUPAC name is 2-(2-Carboxy-3-hydroxy-5-methylphenoxy)-3-hydroxy-5-methoxybenzoic acid .

Vorbereitungsmethoden

Barceloneic acid B is typically isolated from the marine fungal strain Aspergillus sp. AF119 . The preparation involves culturing the fungus in a suitable medium, followed by extraction and purification processes. The fungus is cultured in petri dishes with half sea water PDA medium for 15 days at 28°C . The culture material is then extracted with ethyl acetate, and the solvent is evaporated under reduced pressure to obtain a crude extract. This extract is subjected to various chromatographic techniques to isolate this compound .

Analyse Chemischer Reaktionen

Barceloneic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Wissenschaftliche Forschungsanwendungen

Barceloneic acid B has several scientific research applications due to its biological activities. It is known to inhibit the farnesyl protein transferase enzyme, which is related to Ras mutation and tumor formation . This makes it a potential candidate for cancer research and drug development. Additionally, this compound exhibits antimicrobial activity against various pathogens, making it useful in the development of new antibiotics . It also has applications in studying the chemical ecology of marine fungi and their interactions with other organisms .

Wirkmechanismus

The mechanism of action of barceloneic acid B involves the inhibition of the farnesyl protein transferase enzyme . This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways, including the Ras protein. By inhibiting this enzyme, this compound can disrupt the signaling pathways that lead to uncontrolled cell growth and tumor formation . The compound also interacts with other molecular targets, contributing to its antimicrobial and cytotoxic activities .

Vergleich Mit ähnlichen Verbindungen

Barceloneic acid B is part of a family of compounds that includes barceloneic acid A and barceloneic acid C . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example, barceloneic acid A has a similar structure but lacks the methoxy group present in this compound . Barceloneic acid C, on the other hand, has additional functional groups that contribute to its unique biological activities . The uniqueness of this compound lies in its potent inhibition of the farnesyl protein transferase enzyme and its significant antimicrobial activity .

Eigenschaften

CAS-Nummer |

167875-41-4 |

|---|---|

Molekularformel |

C16H14O8 |

Molekulargewicht |

334.28 g/mol |

IUPAC-Name |

2-(2-carboxy-6-hydroxy-4-methoxyphenoxy)-6-hydroxy-4-methylbenzoic acid |

InChI |

InChI=1S/C16H14O8/c1-7-3-10(17)13(16(21)22)12(4-7)24-14-9(15(19)20)5-8(23-2)6-11(14)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) |

InChI-Schlüssel |

BMKJMWKTRHWAPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)C(=O)O)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)